Minquartynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

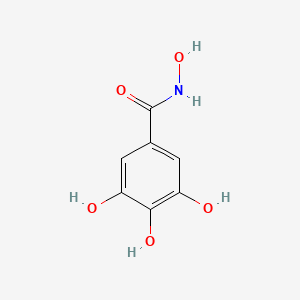

Minquartynoic acid is a straight-chain, C18 polyunsaturated fatty acid having four conjugated C#C bonds at positions 9, 11, 13 and 15 as well as an (S)-hydroxy group at position 17. It has a role as an antimalarial, an antineoplastic agent and an antiviral agent. It is a tetrayne, a long-chain fatty acid, an acetylenic fatty acid, a straight-chain fatty acid and a hydroxy polyunsaturated fatty acid.

Applications De Recherche Scientifique

Biogenic Amines in Fish Products

Research on the formation of taste and aroma in fish semi-finished products and culinary items included various additives like pollock, onion, eggs, milk, or water, and powdered products. These additives, including flour from buckwheat, corn, rice, wheat, amaranth, almonds, flax, chickpeas, spirulina, and dill, were used to create products meeting nutritional needs, especially for children. Plant origin additives in these recipes helped stabilize functional and technological properties, increased biological value, and reduced the content of biogenic amines in semi-finished products and dishes (Vasyukova, Krivoshonok, & Sidoryenko, 2022).

Electrochemical Treatment of Benzoic Acid

A study on the degradation of benzoic acid from aqueous solutions employed an electrocoagulation approach using aluminum and iron as electrode materials. The research aimed to optimize process parameters for the most efficient removal of benzoic acid and chemical oxygen demand from water, contributing to environmental safety and public health (Garg & Prasad, 2015).

Development of Minced Fish with Dietary Supplements

Another study focused on developing minced fish products with dietary supplements. The research involved using pollock and cod, along with wheat bread and oil extracts from various plants like dried mushrooms, juniper, and coriander. The study highlighted the importance of using plant origin additives to enhance the nutritional value and taste of fish products (Vasyukova et al., 2021).

Metabolite Profile of Benzoic Acid Detoxification

A metabolomics study on the detoxification of benzoic acid in humans revealed significant inter-individual variation. The research highlighted the importance of understanding the variation induced by different factors in the detoxification process, thereby advancing our knowledge of how benzoic acid is processed and eliminated in the human body (Irwin et al., 2016).

Biomass Valorization Derivatives

In the field of green chemistry, a study explored the clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. This research has implications for the flavoring and fragrance industry, showcasing an environmentally friendly approach to converting biomass-derived compounds into valuable esters (Escobar et al., 2015).

Propriétés

Numéro CAS |

123154-43-8 |

|---|---|

Nom du produit |

Minquartynoic acid |

Formule moléculaire |

C18H20O3 |

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

(17S)-17-hydroxyoctadeca-9,11,13,15-tetraynoic acid |

InChI |

InChI=1S/C18H20O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h17,19H,4,6,8,10,12,14,16H2,1H3,(H,20,21)/t17-/m0/s1 |

Clé InChI |

MTWGWIOCIREVRF-KRWDZBQOSA-N |

SMILES isomérique |

C[C@@H](C#CC#CC#CC#CCCCCCCCC(=O)O)O |

SMILES |

CC(C#CC#CC#CC#CCCCCCCCC(=O)O)O |

SMILES canonique |

CC(C#CC#CC#CC#CCCCCCCCC(=O)O)O |

Autres numéros CAS |

123154-43-8 |

Synonymes |

(S)-(-)-(E)-15,16-dihydrominquartynoic acid minquartynoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

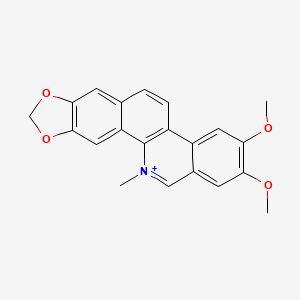

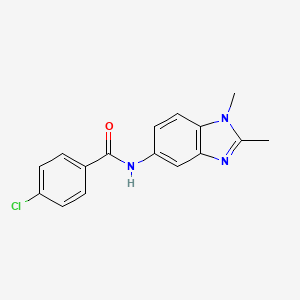

![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)